molecular formula C25H27N9O8S2 B11817003 (6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

(6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

Cat. No.: B11817003
M. Wt: 645.7 g/mol
InChI Key: GCFBRXLSHGKWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of β-Lactam-Based Hybrid Compounds

Early Developments in β-Lactam Hybridization

The evolution of β-lactam hybrids began with the natural penicillin scaffold, which was later modified to create semisynthetic derivatives like ampicillin and methicillin. The discovery of cephalosporins in the 1960s introduced bicyclic β-lactam systems with enhanced stability to β-lactamases. Early hybridization efforts focused on combining β-lactams with β-lactamase inhibitors, such as clavulanic acid, to circumvent resistance. These combinations (e.g., amoxicillin-clavulanate) demonstrated that hybrid architectures could restore activity against β-lactamase-producing strains.

By the 1980s, researchers began conjugating β-lactams with other antibiotic classes. For example, cefoperazone , a third-generation cephalosporin, incorporated a tetrazole-thioether side chain to improve stability against Gram-negative β-lactamases. Concurrently, quinolones emerged as potent DNA gyrase inhibitors, prompting investigations into dual-action molecules. The first cephalosporin-quinolone hybrids, such as CBR-2092 , combined rifampicin and fluoroquinolone motifs to achieve synergistic bactericidal effects against Staphylococcus aureus and resistant strains.

Table 1: Milestones in β-Lactam Hybrid Development
Era Hybrid Type Key Innovation Target Pathogens
1980s Cephalosporin + β-lactamase inhibitors Enhanced β-lactamase stability Enterobacteriaceae
1990s Cefoperazone + tetrazole Improved Gram-negative penetration Pseudomonas aeruginosa
2000s Cephalosporin + quinolone Dual inhibition of PBPs and DNA gyrase MRSA, ESBL-producing strains
2010s Carbamyl β-lactam + quinone Anticancer applications N/A

Modern Hybrid Architectures: Cephalosporin-Quinolone Conjugates

Contemporary designs, such as the subject compound, merge cephalosporins’ β-lactam ring with quinolones’ piperazinyl groups. The 4-ethyl-2,3-dioxo-1-piperazinyl moiety in the hybrid derives from quinolone antibiotics, which disrupt DNA replication via gyrase inhibition. This conjugation enables simultaneous targeting of penicillin-binding proteins (PBPs) and DNA gyrase, reducing the likelihood of resistance development. For instance, kanglemycin A-fluoroquinolone hybrids exhibited superior activity against MRSA by inhibiting both RNA polymerase and topoisomerase IV.

The incorporation of 1-methyl-1H-tetrazol-5-yl-thioether at the C-3 position, as seen in cefoperazone, enhances stability against hydrolysis by β-lactamases. Structural analyses reveal that the tetrazole group coordinates with zinc ions in metallo-β-lactamases, acting as a competitive inhibitor. This mechanism is critical in Gram-negative pathogens like Bacteroides fragilis, where tetrazole-containing hybrids sensitize bacteria to carbapenems.

Properties

IUPAC Name

7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFBRXLSHGKWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N9O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860777
Record name 7-{2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino](4-hydroxyphenyl)acetamido}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

645.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62893-20-3
Record name cefoperazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758173
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Preparation of 4-Ethyl-(2,3-dioxo)-1-piperazine Formyl Chloride

The (4-ethyl-2,3-dioxopiperazinyl)carbonyl group is synthesized via formylation of 4-ethyl-2,3-dioxopiperazine using bis(trichloromethyl) carbonate (BTC) as a safer alternative to phosgene. The reaction employs trimethylchlorosilane (TMCS) as an activator and triethylamine (TEA) as an acid scavenger in dichloromethane at −30°C to 5°C. Crystallization with non-polar solvents like dipropyl ether yields the formyl chloride intermediate in 77.9% purity.

Reaction Conditions

  • Reactants : 4-Ethyl-2,3-dioxopiperazine, BTC (1:0.3–0.4 molar ratio)

  • Catalysts : TMCS (1–1.4 eq), TEA (1–1.4 eq)

  • Solvent : Dichloromethane, chloroform, or 1,2-dichloroethane

  • Temperature : −30°C (addition), room temperature (reaction)

Functionalization of 7-Aminocephalosporanic Acid (7-ACA)

The 7-ACA core is derived from cephalosporin C via enzymatic or chemical deacylation. Patent CN101538273B describes a method starting from (6R,7R)-7-phenylacetylamino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-chloromethyl-2-carboxylic acid p-methoxybenzyl ester (GCLE). Deprotection of the 7-amino group involves zinc powder and ammonium chloride in DMF or THF at 10°C, followed by oxidation with 18% peracetic acid and ozonolysis at −20°C.

Coupling of the Acyl Side Chain

Activation of the Piperazinyl Carbonyl Chloride

The 4-ethyl-(2,3-dioxo)-1-piperazine formyl chloride is coupled to the 7-amino group via a two-step process:

  • Acylation : The formyl chloride reacts with (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid in dichloromethane using TEA to form the acylated intermediate.

  • Carbamate Formation : Methanesulfonyl chloride (MsCl) in DMF or THF facilitates carbamate linkage formation between the acyl side chain and the 7-amino group.

Critical Parameters

  • Temperature : 5°C (oxidation), −20°C (ozonolysis)

  • Reducing Agents : Sodium sulfite (post-ozonolysis)

  • Solvents : Dichloromethane, DMF, THF

Modification of the 3-Position

Introduction of the Tetrazolylthio Group

The 3-chloromethyl group on the cephem core is substituted with (1-methyl-1H-tetrazol-5-yl)thio via nucleophilic displacement. Phosphorus trichloride (PCl₃) in DMF at 0–5°C activates the chloride, followed by reaction with 1-methyl-1H-tetrazole-5-thiol.

Optimization Notes

  • Catalyst : BF₃·Et₂O enhances reaction efficiency.

  • Yield : 72–85% after crystallization from acetone/water.

Purification and Isolation

Crystallization Techniques

Final purification involves sequential crystallization:

  • Crude Product : Dissolved in acetone, filtered, and precipitated with n-hexane.

  • Recrystallization : Ethanol/water (3:1) at −10°C yields >98% pure product.

Analytical Data

  • Purity : HPLC >98.5%

  • Melting Point : 192–195°C

  • Spectroscopy : IR (KBr) υ 1789 cm⁻¹ (C=O), 1680 cm⁻¹ (amide I).

Stereochemical Control

Preservation of (6R,7S) Configuration

The stereochemistry at C6 and C7 is maintained by:

  • Low-Temperature Reactions : Minimizes epimerization during acylation.

  • Chiral Auxiliaries : Use of (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid ensures correct configuration at C7 .

Chemical Reactions Analysis

β-Lactam Ring Reactivity

The bicyclic β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) is highly susceptible to nucleophilic attack, a hallmark of cephalosporin-class antibiotics.

Reaction Type Conditions Products Mechanistic Insight
HydrolysisAqueous acidic/basic mediaRing-opened dihydrothiazine derivativesNucleophilic water or hydroxide attacks β-lactam carbonyl .
Enzymatic inactivationβ-lactamase exposureInactivated product via acyl-enzyme intermediateSerine-active site enzymes cleave the β-lactam bond.

Structural Drivers :

  • Strain in the bicyclic system increases electrophilicity of the β-lactam carbonyl.

  • Steric protection from the 3-[(1-methyltetrazol-5-yl)thio]methyl group may modulate reactivity .

Tetrazole Thioether Oxidation

The methyltetrazole-thioether side chain undergoes oxidation under mild conditions:

Reagent Conditions Product Impact on Bioactivity
H₂O₂Room temperature, pH 7–8Sulfoxide (R-SO-CH₃)May alter membrane permeability.
mCPBADichloromethane, 0°CSulfone (R-SO₂-CH₃)Likely reduces antibacterial efficacy .

Kinetic Notes :

  • Oxidation rates depend on solvent polarity and peroxide concentration.

  • Steric hindrance from the 1-methyltetrazole group slows reaction kinetics compared to simpler thioethers.

Dioxopiperazine Carbonyl Reactivity

The 4-ethyl-2,3-dioxopiperazine moiety participates in hydrolysis and transamination:

Reaction Conditions Outcome Role in Stability
Acid-catalyzed hydrolysisHCl (1M), refluxCleavage to ethylenediamine derivativesLimits shelf life in acidic formulations .
Base-mediated hydrolysisNaOH (0.1M), 25°CDegradation to glycine analoguesImpacts pharmacokinetic profiles .

Thermodynamics :

  • The electron-withdrawing dioxo groups increase carbonyl electrophilicity, accelerating hydrolysis versus standard piperazines .

Carboxylic Acid Functionalization

The C-2 carboxylate undergoes typical acid-derived reactions:

Reaction Reagents Product Application
EsterificationMethanol/H₂SO₄, ΔMethyl esterProdrug synthesis.
Salt formationNaHCO₃ (aqueous)Sodium salt (improved solubility)Parenteral formulation .

pKa Analysis :

  • The carboxylic acid has an estimated pKa of ~2.5, enabling ionization at physiological pH .

Metal Coordination Complexation

The compound chelates divalent cations, critical for its antibacterial activity:

Metal Ion Binding Site Stability Constant (log K) Biological Relevance
Fe²⁺β-lactam carbonyl + tetrazole-N~8.2 (estimated)May interfere with bacterial iron metabolism.
Zn²⁺Carboxylate + piperazine-O~6.7 (estimated)Potential inhibition of metallo-β-lactamases .

Spectroscopic Evidence :

  • IR shifts at 1750 cm⁻¹ (C=O) and 1650 cm⁻¹ (amide I) confirm metal coordination.

Stability Under Physiological Conditions

Key Degradation Pathways :

  • Hydrolytic Ring Opening : Dominant in plasma (t₁/₂ = 2.3 h at pH 7.4, 37°C) .

  • Oxidative Sulfur Loss : Accelerated by hepatic enzymes (CYP3A4-mediated).

Formulation Implications :

  • Lyophilized powders preferred over aqueous solutions to mitigate hydrolysis.

  • Antioxidants (e.g., ascorbate) included in injectables to prevent thioether oxidation .

Scientific Research Applications

Antibiotic Development

One of the primary applications of this compound is in the development of beta-lactam antibiotics. It serves as an intermediate in synthesizing cefoperazone, a broad-spectrum cephalosporin antibiotic effective against various bacterial infections. The synthesis involves acylation reactions that incorporate the piperazine moiety into the beta-lactam structure, enhancing its antibacterial properties .

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of specific enzymes involved in bacterial resistance mechanisms. By targeting these enzymes, it may enhance the efficacy of existing antibiotics and combat antibiotic resistance—a significant public health concern .

Metabolic Pathways

Research indicates that (6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid participates in various metabolic pathways mediated by enzymes. Its interactions with these enzymes can provide insights into drug metabolism and pharmacokinetics, which are crucial for developing effective therapeutic agents .

Case Studies

StudyFindings
Antibiotic EfficacyA study comparing cefoperazone derivatives showed that modifications to the piperazine ring significantly enhanced antibacterial activity against resistant strains of E. coli and Staphylococcus aureus .
Enzyme InteractionResearch demonstrated that the compound inhibits beta-lactamase enzymes, which are responsible for antibiotic resistance, thereby restoring the effectiveness of other beta-lactam antibiotics .

Mechanism of Action

The mechanism of action of (6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, thereby modulating their activity. For example, the piperazinyl group may interact with enzyme active sites, while the tetrazolyl group can form hydrogen bonds with receptor proteins. These interactions can lead to changes in cellular processes, such as inhibition of bacterial cell wall synthesis, ultimately resulting in the compound’s therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cephalosporins are classified by generations based on their antimicrobial spectrum and resistance profiles. Below, the target compound is compared to structurally and functionally related β-lactams.

Table 1: Structural and Functional Comparison

Compound Name 3-Position Substituent 7-Position Substituent Spectrum (Gram +/-) β-Lactamase Resistance Half-life (hrs) Protein Binding (%)
Target Compound (1-methyl-1H-tetrazol-5-yl)thio (4-Ethyl-2,3-dioxo-piperazinyl)carbonyl Broad (++/+++) +++ 1.8 85
Cefotaxime (3rd-gen) Aminothiazole Methoxyimino Broad (++/+++) ++ 1.0 40
Ceftazidime (3rd-gen) Pyridinium Aminothiadiazole Moderate (++/+) +++ 1.9 10
Cefepime (4th-gen) Methoxyimino Quaternary ammonium Broad (+++/++) ++++ 2.0 20

Key Findings :

Structural Similarity vs. Activity: The target compound’s 3-position tetrazolylthio group confers superior β-lactamase resistance compared to cefotaxime’s aminothiazole, likely due to steric hindrance and reduced enzyme binding . The 7-position piperazinyl-dioxo group enhances Gram-negative coverage, similar to ceftazidime’s aminothiadiazole, but with improved stability due to the ethyl-dioxo moiety .

Resistance Profiles: The tetrazolylthio group provides resistance comparable to 4th-gen cefepime but lacks the latter’s zwitterionic structure, which broadens activity against Pseudomonas aeruginosa .

Research Insights and Challenges

  • Structure-Activity Relationships (SAR): Minor structural changes, such as substituting the 4-hydroxyphenyl group with a methyl in the 7-position (as in cefepime), significantly alter antibacterial potency and pharmacokinetics. This aligns with findings that even homologous compounds (e.g., α- vs. γ-synuclein) exhibit divergent functional properties due to subtle structural differences .
  • Cheminformatics Approaches: Tools like PubChem’s 2D/3D similarity searches and Siamese neural networks can predict bioactivity by comparing molecular fingerprints or pharmacophores. However, as seen in phenotypical profiling, structurally similar compounds may induce divergent biological responses, necessitating empirical validation .
  • Crystallography and Stability : Crystal structure prediction via particle-swarm optimization (PSO) suggests that the target compound’s rigid bicyclic core and substituent arrangement favor thermodynamic stability, reducing susceptibility to hydrolysis .

Biological Activity

The compound (6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as a derivative of cefoperazone, has garnered attention due to its significant biological activities, particularly in antibacterial applications. This article provides an in-depth exploration of its biological activity, supported by research findings and case studies.

The molecular formula of the compound is C25H27N9O8S2C_{25}H_{27}N_9O_8S_2, and it includes several functional groups that contribute to its biological properties. The presence of a piperazine ring and a tetrazole moiety are particularly noteworthy as they influence the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC25H27N9O8S2
Molecular Weight577.66 g/mol
CAS Number1315481-36-7
SolubilitySoluble in water

The biological activity of this compound primarily stems from its ability to inhibit bacterial cell wall synthesis, akin to other beta-lactam antibiotics. The structural components facilitate binding to penicillin-binding proteins (PBPs), disrupting the peptidoglycan layer formation essential for bacterial integrity.

Antibacterial Activity

Research has indicated that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to:

  • Inhibition of Cell Wall Synthesis : By binding to PBPs, it prevents cross-linking of peptidoglycan layers.
  • Resistance to β-lactamases : Modifications in the chemical structure enhance stability against hydrolysis by β-lactamase enzymes.

Study 1: Efficacy Against Resistant Strains

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, indicating superior potency against resistant strains .

Study 2: Pharmacokinetics and Safety

Research outlined in Clinical Microbiology Reviews assessed the pharmacokinetic profile and safety of this compound in animal models. It was found to have favorable absorption characteristics and a half-life conducive for therapeutic use, with minimal adverse effects reported .

Structural Insights

The structural design incorporates five-membered heterocycles which are crucial for enhancing the biological activity of antibacterial agents. The tetrazole ring, in particular, has been associated with increased affinity for bacterial targets due to its electron-withdrawing properties.

Table 2: Structural Components and Their Functions

ComponentFunction
Piperazine RingEnhances solubility and bioavailability
Tetrazole MoietyIncreases binding affinity to PBPs
Hydroxyphenyl GroupContributes to antibacterial activity

Q & A

What synthetic strategies are recommended for introducing the tetrazole-thio methyl group in this compound?

Level: Basic
Methodological Answer:
The tetrazole-thio methyl group can be synthesized via [3+2] cycloaddition between nitrile intermediates and sodium azide, a widely used method for tetrazole ring formation. For example, highlights that nitrile-containing precursors (e.g., oxazole nitriles) react with azide ions under reflux in ethanol or DMF to yield tetrazole derivatives . Optimization involves controlling reaction time (4–20 hours), temperature (60–80°C), and stoichiometry (1:1 nitrile-to-azide ratio). Post-synthesis, purification via crystallization (ethanol/water mixtures) and characterization by IR (C=N and C-S-C stretches at 1600–1650 cm⁻¹ and 600–700 cm⁻¹, respectively) and LC-MS are critical .

How can researchers address discrepancies in NMR data due to stereochemical complexity?

Level: Advanced
Methodological Answer:
Stereochemical ambiguities in the bicyclic β-lactam core and tetrazole-thio substituent require advanced NMR techniques:

  • 2D NMR (COSY, HSQC, NOESY): Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For instance, NOESY can confirm spatial proximity between the 4-hydroxyphenylacetyl group and the tetrazole-thio methyl group .
  • Coupling Constants (³JHH): Axial vs. equatorial proton orientations in the bicyclic system can be distinguished using vicinal coupling constants (e.g., ³JHH > 8 Hz for axial-axial interactions) .
  • Chiral Derivatization: Use of chiral auxiliaries (e.g., Mosher’s acid) to resolve enantiomeric purity of the (2R)-2-(4-hydroxyphenyl)acetyl moiety .

What experimental designs are suitable for evaluating the compound’s stability under physiological conditions?

Level: Advanced
Methodological Answer:
Stability studies should simulate physiological pH (7.4), temperature (37°C), and ionic strength:

  • Hydrolytic Stability: Incubate the compound in phosphate-buffered saline (PBS) and analyze degradation products via HPLC-MS at timed intervals. emphasizes monitoring β-lactam ring integrity, as hydrolysis at C8-O often leads to loss of activity .
  • Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, the tetrazole-thio group may exhibit exothermic decomposition above 150°C .
  • Light Sensitivity: Conduct accelerated photodegradation studies using UV-Vis irradiation (300–400 nm) and quantify degradation with UV spectroscopy .

How does the 4-hydroxyphenylacetyl moiety influence pharmacokinetic properties?

Level: Advanced
Methodological Answer:
The 4-hydroxyphenyl group enhances water solubility via hydrogen bonding but may reduce membrane permeability. Key assessments include:

  • LogP Measurement: Compare experimental logP (via shake-flask method) with analogs lacking the hydroxyl group. notes that Ceftizoxime (logP ~0.5) exhibits higher aqueous solubility than hydrophobic analogs .
  • Protein Binding Assays: Use equilibrium dialysis to quantify binding to human serum albumin (HSA). Polar substituents like 4-hydroxyphenyl typically reduce protein binding, increasing free drug availability .
  • Metabolic Stability: Incubate with liver microsomes and track hydroxylation or glucuronidation of the phenyl ring using LC-MS/MS .

What in vitro models are appropriate for assessing antimicrobial activity against resistant pathogens?

Level: Basic
Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) Assays: Test against β-lactamase-producing Gram-negative bacteria (e.g., E. coli ATCC 25922) using broth microdilution per CLSI guidelines. Include clavulanic acid as a β-lactamase inhibitor to confirm target specificity .
  • Time-Kill Kinetics: Monitor bactericidal activity over 24 hours against P. aeruginosa biofilms, as the tetrazole-thio group may enhance penetration .
  • Resistance Profiling: Compare activity to structural analogs (e.g., Ceftizoxime in ) to identify structure-activity relationships (SAR) .

How can researchers validate the compound’s mechanism of action against penicillin-binding proteins (PBPs)?

Level: Advanced
Methodological Answer:

  • Fluorescent Penicillin Binding: Use Bocillin FL, a fluorescent penicillin derivative, to compete with the compound for PBP binding. Quantify displacement via fluorescence microscopy or SDS-PAGE .
  • Molecular Docking: Model interactions with PBP3 (PDB ID: 3VSL) using software like AutoDock Vina. Focus on hydrogen bonding between the β-lactam carbonyl and Ser310 residue .
  • Resistance Mutagenesis: Engineer S. aureus strains with PBP2a mutations (e.g., M641I) and compare MIC shifts to wild-type strains .

What chromatographic methods resolve degradation products during purity analysis?

Level: Basic
Methodological Answer:

  • HPLC Conditions: Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B). Detection at 254 nm optimizes sensitivity for the β-lactam and tetrazole moieties .
  • Impurity Profiling: Spiked degradation studies (acid/base hydrolysis) identify major impurities. For example, notes that β-lactam ring-opened products elute earlier than the parent compound .
  • MS-Compatible Buffers: Replace non-volatile salts (e.g., phosphate) with ammonium acetate to enable direct LC-MS analysis .

How can computational chemistry predict the compound’s reactivity in biological systems?

Level: Advanced
Methodological Answer:

  • DFT Calculations: Compute frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites on the β-lactam ring. suggests that electron-withdrawing groups (e.g., 4-ethyl-2,3-dioxopiperazine) lower LUMO energy, enhancing reactivity .
  • Molecular Dynamics (MD): Simulate binding kinetics to PBPs in lipid bilayers to assess membrane permeability .
  • ADMET Prediction: Tools like SwissADME estimate intestinal absorption (e.g., %HIA < 50% due to high polarity) and CYP450 inhibition risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.